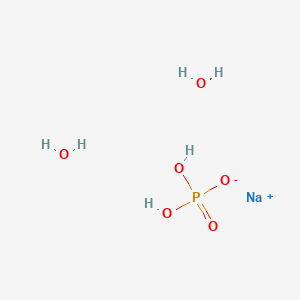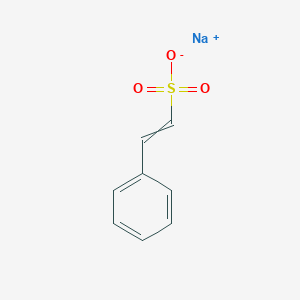
1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium is a chemical compound that belongs to the class of phosphazenes It is characterized by the presence of a phosphorus atom within a five-membered ring structure, which is further stabilized by two tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium typically involves the reaction of tert-butylamine with phosphorus trichloride, followed by cyclization with a suitable reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, ensuring high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial setting.
Chemical Reactions Analysis
Types of Reactions
1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium undergoes various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus atom to a lower oxidation state.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphorus compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium involves its ability to coordinate with metal ions and participate in catalytic cycles. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic centers. This coordination can facilitate various chemical transformations, making it a valuable compound in catalysis.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Di-tert-butylimidazol-2-ylidene
- 1,3-Di-tert-butyl-2-phospha(III)imidazolidine-2-one
- 1,3-Di-tert-butyl-2-phospha(V)imidazolidine-2-thione
Uniqueness
1,3-Ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium is unique due to its specific phosphorus oxidation state and the presence of tert-butyl groups, which provide steric hindrance and stability. This makes it distinct from other similar compounds and enhances its utility in various applications.
Properties
IUPAC Name |
1,3-ditert-butyl-2-oxido-1,3,2-diazaphospholidin-2-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N2OP/c1-9(2,3)11-7-8-12(14(11)13)10(4,5)6/h14H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPICSWRPYISGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCN([PH+]1[O-])C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














